molecular formula C21H20BrNO3 B11591821 3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11591821
M. Wt: 414.3 g/mol
InChI Key: JHSGVPOOQRBCIT-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with bromophenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern and the presence of both bromophenyl and ethoxyphenyl groups

Properties

Molecular Formula

C21H20BrNO3

Molecular Weight

414.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20BrNO3/c1-2-26-19-11-7-17(8-12-19)23-18(10-14-21(24)25)9-13-20(23)15-3-5-16(22)6-4-15/h3-9,11-13H,2,10,14H2,1H3,(H,24,25)

InChI Key

JHSGVPOOQRBCIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O

Origin of Product

United States

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